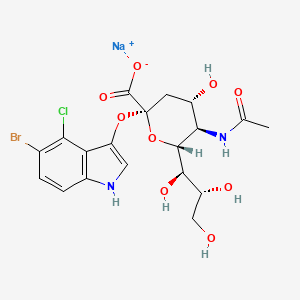

X-NeuNAc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biochemical Research

X-NeuNAc serves as a substrate for studying sialic acid metabolism and enzymatic processes. It is utilized in:

- Enzyme Activity Assays : Researchers employ this compound to investigate the activity of sialic acid synthases and other related enzymes. For instance, studies have characterized the enzymatic pathways leading to NeuNAc synthesis, providing insights into bacterial metabolism and potential targets for antibiotic development .

- Cellular Interaction Studies : The compound is used to explore how sialic acids influence cell signaling and interactions. Sialic acids are known to play crucial roles in cellular recognition processes, including immune response modulation and pathogen adhesion .

Therapeutic Applications

This compound has potential therapeutic implications, particularly in conditions related to sialic acid deficiencies:

- NANS Deficiency Treatment : Research indicates that supplementation with NeuNAc may offer therapeutic benefits for patients with N-acetylneuraminic acid synthase (NANS) deficiency, a condition characterized by impaired synthesis of sialic acids. Clinical trials have shown that oral administration of NeuNAc leads to increased plasma levels of free NeuNAc, suggesting its potential utility in managing symptoms associated with this genetic disorder .

- Neuroprotective Effects : Studies suggest that NeuNAc derivatives like this compound may have neuroprotective properties by enhancing ganglioside synthesis in neuronal tissues. This could be beneficial in neurodegenerative diseases where sialic acid levels are altered .

Diagnostic Applications

This compound can also be employed in diagnostic assays:

- Biomarker Development : The compound's unique properties allow it to serve as a marker for certain diseases where sialic acid metabolism is disrupted. Its detection in biological samples can aid in diagnosing metabolic disorders or infections caused by sialic acid-utilizing pathogens .

Research Case Studies

Several case studies highlight the applications of this compound:

Mecanismo De Acción

X-NeuNAc ejerce sus efectos sirviendo como sustrato para las enzimas neuraminidasa. Tras la hidrólisis por la neuraminidasa, this compound libera un producto halogenado que se oxida para formar un pigmento azul oscuro . Esta reacción es específica de la neuraminidasa y permite la cuantificación de su actividad . Los objetivos moleculares implicados en este proceso son las enzimas neuraminidasa, que rompen los enlaces glucosídicos de los ácidos neuramínicos .

Análisis Bioquímico

Biochemical Properties

X-NeuNAc plays a significant role in biochemical reactions. It is hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form a dark blue pigment . This interaction with neuraminidase makes this compound a stable substrate for the enzyme .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, to visualize extracellular sialidase activity on the membrane surface in the rat brain, acute brain slices were incubated with this compound . After 1 hour, myelin-abundant regions showed intense fluorescence .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with neuraminidase. The hydrolysis of this compound by neuraminidase releases a halogenated product that undergoes rapid aerobic oxidation to form a dark blue pigment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in the rat brain, the fluorescence intensities caused by this compound were correlated with the sialidase activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of neuraminidase. It serves as a substrate for neuraminidase, an enzyme that plays a crucial role in the metabolism of sialic acids .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

X-NeuNAc se sintetiza mediante la halogenación de derivados del indol, seguida del acoplamiento del indol halogenado con el ácido N-acetilneuramínico . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para garantizar la estabilidad del producto .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando reactores automatizados para mantener un control preciso de las condiciones de reacción. El proceso incluye pasos de purificación como la cristalización y la cromatografía para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

X-NeuNAc se somete a hidrólisis por neuraminidasa, liberando un producto halogenado que se oxida rápidamente de forma aeróbica para formar un pigmento azul oscuro . Esta reacción es específica de la neuraminidasa y se utiliza para cuantificar su actividad .

Reactivos y condiciones comunes

La reacción de hidrólisis normalmente ocurre en presencia de enzimas neuraminidasa en condiciones de pH fisiológico (alrededor de pH 7.3) . La reacción se monitoriza mediante la formación del pigmento azul oscuro, que indica la presencia de actividad de neuraminidasa .

Principales productos formados

El principal producto formado a partir de la hidrólisis de this compound es un indol-3-ol halogenado, que se somete a una rápida oxidación para producir 5,5’-dibromo-4,4’-dicloroíndigo .

Comparación Con Compuestos Similares

X-NeuNAc es único en su capacidad de servir como sustrato cromogénico para los ensayos de actividad de la neuraminidasa. Entre los compuestos similares se incluyen:

Ácido N-acetilneuramínico (Neu5Ac): Un ácido siálico común que se utiliza en varios procesos biológicos.

Ácido 2-ceto-3-desoxi-D-glicero-D-galacto-nonónico (KDN): Otro ácido siálico involucrado en los procesos de glicosilación.

This compound destaca por su aplicación específica en ensayos cromogénicos y su capacidad de producir un pigmento visualmente detectable tras la hidrólisis .

Actividad Biológica

X-NeuNAc, or N-acetylneuraminic acid, is a significant compound in biochemical research, particularly in the study of sialidases and their role in various biological processes. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound serves as a substrate for neuraminidase enzymes, which are crucial for the hydrolysis of sialic acids from glycoproteins and glycolipids. The compound is utilized in various assays to study enzyme kinetics and cellular interactions involving sialic acids.

-

Enzymatic Hydrolysis :

- This compound is hydrolyzed by neuraminidase to release halogenated products that can be detected through chromogenic assays. This reaction leads to the formation of a dark blue pigment, indicating enzymatic activity .

- Studies have shown that this compound is a stable substrate for both wild-type and mutant neuraminidases, making it valuable for assessing enzyme functionality in different contexts .

- Cellular Visualization :

Kinetic Studies

Preliminary kinetic studies have indicated that this compound is a good substrate for neuraminidases, showing stability and efficiency in hydrolysis reactions. The following table summarizes key kinetic parameters observed in studies:

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | Varies with enzyme type |

| kcat (Turnover number) | High for active neuraminidases |

| Stability | Stable under physiological conditions |

Case Studies

A notable case study involved the use of this compound in assessing neuraminidase activity in bacterial systems. The results indicated that the compound could effectively differentiate between various neuraminidase isoforms based on their catalytic efficiency .

Applications in Research

This compound has several applications in biomedical research:

- Neuraminidase Activity Assays : It is widely used as a substrate to measure the activity of neuraminidases in both clinical and laboratory settings.

- Sialic Acid Analysis : The compound aids in understanding the role of sialic acids in cell signaling, immune response, and pathogen-host interactions.

- Drug Development : Research involving this compound contributes to the development of neuraminidase inhibitors, which are potential therapeutic agents against viral infections like influenza .

Propiedades

Número CAS |

160369-85-7 |

|---|---|

Fórmula molecular |

C19H22BrClN2NaO9 |

Peso molecular |

560.7 g/mol |

Nombre IUPAC |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |

Clave InChI |

IZESFRHTHSKBEU-GNZCRVNMSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

Apariencia |

White to off-white solid powder. |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |

Origen del producto |

United States |

Q1: What is X-NeuNAc and what is its primary use in research?

A1: this compound, or 5-bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid, is a histochemical substrate used for detecting sialidase activity. [] This means it allows researchers to visualize where and when sialidase enzymes are active within cells and tissues.

Q2: How does this compound compare to other reporter gene systems like GUS?

A2: While GUS (β-glucuronidase) remains a popular reporter gene due to its sensitivity and ease of use, researchers sought a compatible alternative for dual promoter studies and internal standardization of expression analyses. [] The study explored NAN (a codon-optimized sialidase gene) as a potential alternative to GUS.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.